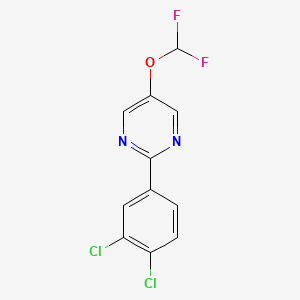
3,8-Dichlorofluoranthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Dichlorofluoranthene is a halogenated polycyclic aromatic hydrocarbon with the molecular formula C16H8Cl2 and a molecular weight of 271.14 g/mol . This compound is characterized by the presence of two chlorine atoms attached to the fluoranthene structure, making it a chlorinated derivative of fluoranthene. It is primarily used in research settings and has various applications in scientific studies.
Preparation Methods
The synthesis of 3,8-Dichlorofluoranthene typically involves halogenation reactions where chlorine atoms are introduced into the fluoranthene molecule. One common method includes the chlorination of fluoranthene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3 and 8 positions .
Chemical Reactions Analysis
3,8-Dichlorofluoranthene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of chlorinated fluorenones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the removal of chlorine atoms and the formation of fluoranthene.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3,8-Dichlorofluoranthene involves its interaction with biological molecules, leading to potential toxic effects. It can bind to DNA and proteins, causing mutations and disrupting cellular functions. The molecular targets include enzymes involved in detoxification processes and receptors that mediate cellular responses to environmental toxins . The pathways involved in its action are related to oxidative stress and the activation of signaling pathways that lead to cell damage and apoptosis .
Comparison with Similar Compounds
3,8-Dichlorofluoranthene can be compared with other chlorinated polycyclic aromatic hydrocarbons (ClPAHs) such as:
- 3,9-Dichlorophenanthrene
- 9,10-Dichlorophenanthrene
- 3,4-Dichlorofluoranthene
- 5,7-Dichlorofluoranthene
- 1,3-Dichloropyrene
- 1,6-Dichloropyrene
These compounds share similar structural features but differ in the position and number of chlorine atoms. The uniqueness of this compound lies in its specific chlorination pattern, which influences its chemical reactivity and biological effects .
Properties
Molecular Formula |
C16H8Cl2 |
|---|---|
Molecular Weight |
271.1 g/mol |
IUPAC Name |
3,8-dichlorofluoranthene |
InChI |
InChI=1S/C16H8Cl2/c17-9-4-5-10-12-6-7-15(18)13-3-1-2-11(16(12)13)14(10)8-9/h1-8H |
InChI Key |
ADBPUTUHSVGVSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


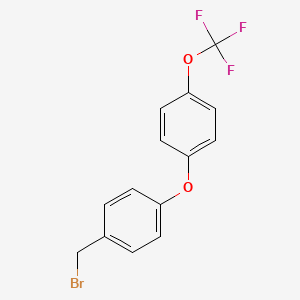
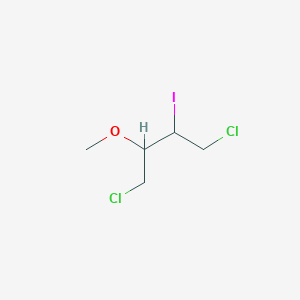
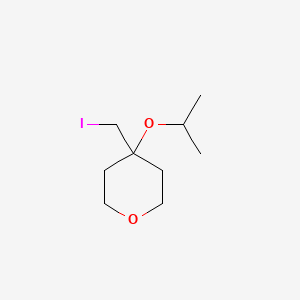
![5-Amino-1-[(tert-butoxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13090155.png)

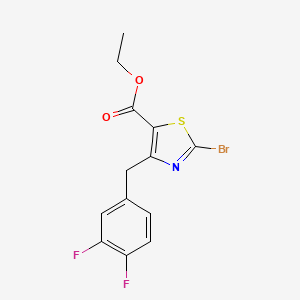

![3-Ethyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13090179.png)
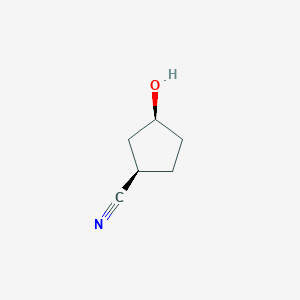
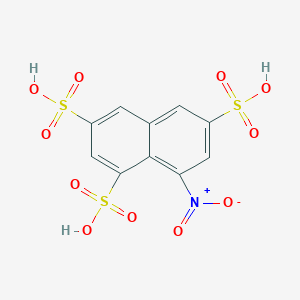
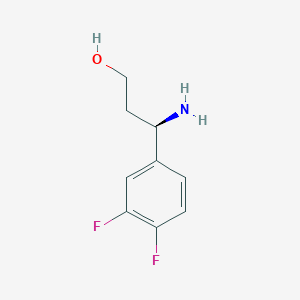
![pyrrolidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone;hydrochloride](/img/structure/B13090202.png)
![Lithiumtetra([1,1'-biphenyl]-4-yl)borate](/img/structure/B13090204.png)
